molecular formula C9H8O2 B7792883 2-Propenoic acid, 3-phenyl-

2-Propenoic acid, 3-phenyl-

Cat. No. B7792883
M. Wt: 148.16 g/mol
InChI Key: WBYWAXJHAXSJNI-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-phenyl-, also known as 3-Phenyl-2-propenoic acid or Cinnamylic acid, is a natural product found in Camellia sinensis, Hoya crassipes, and other organisms . It has a molecular formula of C9H8O2 and a molecular weight of 148.16 g/mol . It is used in the prevention and treatment of venous thromboembolism, and to prevent clotting during extracorporeal circulation .


Molecular Structure Analysis

The IUPAC name for 2-Propenoic acid, 3-phenyl- is 3-phenylprop-2-enoic acid . The InChI is InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11) . The Canonical SMILES is C1=CC=C(C=C1)C=CC(=O)O .


Physical And Chemical Properties Analysis

The molecular weight of 2-Propenoic acid, 3-phenyl- is 148.16 g/mol . The XLogP3 is 2.1 . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . It also has 2 rotatable bond count .

Scientific Research Applications

  • Materials Science :

    • New fluorescent crosslinked aromatic polyamides containing phenylen, thiophene, and furane groups in the main chain were synthesized using 3-(4-((5-aminothiophen-2-yl)methyleneamino)phenyl)propenoic acid among other compounds. The amino compounds were obtained from 3-(5-nitrothiophen-2-yl)propenoic acid, 3-(5-nitrofuran-2-yl)propenoic acid by selective reduction of each nitro group. These polymers have potential applications in heat-sensitive devices due to their fluorescence properties, which can be activated or quenched according to a heating process (Sánchez et al., 2015).
  • Organic Chemistry and Drug Synthesis :

    • Artepillin C, a biologically active constituent of propolis, was synthesized from diprenyl-p-iodophenol and methyl acrylate followed by hydrolysis, using 3-phenyl-2-propenoic acid as a base structure. This synthesis approach can be applicable to various other natural products and 2,4,6-trisubstituted phenol derivatives (Uto et al., 2002).
  • Analytical Chemistry :

    • Unsaturated acids like 3-phenyl-2-propenoic acid are determinable by direct injection enthalpimetry based on bromination with a bromate-bromide mixture injected into a hydrochloric acid solution of the analyte. This method offers reliability and precision for concentrations down to 10−4 M (Majer & Ellis, 1984).
  • Biological and Pharmaceutical Research :

    • Organotin(IV) derivatives of 3-[N-(4-nitrophenyl)amido]propenoic acid were synthesized and characterized for antibacterial, antifungal, and insecticidal screening. The study found that triorganotin(IV) complexes exhibit more activity compared to diorganotin(IV) complexes (Shahid et al., 2006).
  • Environmental and Chemical Engineering :

    • The solubility enhancement of trans-3-phenyl-2-propenoic acid in supercritical CO2 with ethanol as a cosolvent was studied, which is significant for its applications in food, cosmetics, and pharmaceuticals due to its antimicrobial, antifungal, and antioxidant properties. This study is critical for understanding how to efficiently incorporate trans-3-phenyl-2-propenoic acid in various formulations (Cháfer et al., 2009).
  • Antioxidant Studies :

    • Cinnamic acid and some of its derivatives were evaluated for antioxidant activity. The study indicated that esterification enhances the antioxidant activity of cinnamic acid, with potential implications in health and disease management (Oladimeji et al., 2019).

Safety And Hazards

Prolonged inhalation of high concentrations of 2-Propenoic acid, 3-phenyl- may damage the respiratory system . It may cause gastrointestinal symptoms, including upset stomach . Fumes from the stomach contents may be inhaled, resulting in the same symptoms as inhalation . Prolonged contact may cause dryness of the skin . It may cause temporary eye irritation .

properties

IUPAC Name

3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYWAXJHAXSJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28934-71-6, Array
Details Compound: 2-Propenoic acid, 3-phenyl-, homopolymer
Record name 2-Propenoic acid, 3-phenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28934-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: 2-Propenoic acid, 3-phenyl-, homopolymer
Record name Cinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40110056
Record name Cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40110056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 3-phenyl-

CAS RN

621-82-9
Record name Cinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40110056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8.719 g of p-hydroxy cinnamic acid was dissolved in 10 ml of DMSO, and 19.7 g of glycidol was added. The mixture was stirred and heated to 90° C. Catalystic amount of boron trifluoride ethyl ether was added, heating and agitation was carried out for 2 hours and then the adduct of cinnamic acid and glycerin was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.719 g
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10 mL
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Quantity
19.7 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

2.8 g of p-hydroxy cinnamic acid was dissolved in 3 ml of DMSO, and 10 mg of sodium hydride of which the oil was washed by hexane was added. The mixture was stirred and heated to 90° C. under a flow of N2 gas. 5.0 g of glycidol was added gradually, heating and agitation were carried out for 1.5 hours, neutralized by adding hydrochloric acid and then the adduct of cinnamic acid and glycerin was obtained.
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4.35 g of p-hydroxy cinnamic acid was dissolved in 5 ml of DMSO, and 50 mg of potassium hydroxide was added. The mixture was stirred and heated to 90° C. under flow of N2 gas. 10.0 g of glycidol was added gradually, heating and agitation was carried out for 1.5 hours, neutralized by adding hydrochloric acid and the adduct of cinnamic acid and glycerin was obtained.
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Quantity
4.35 g
Type
reactant
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Quantity
5 mL
Type
solvent
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50 mg
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10 g
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

2.8 g of p-hydroxy cinnamic acid was dissolved in 3 ml of DMSO, and 10 mg of sodium was added. The mixture was stirred and heated to 90° C. under a flow of N2 gas. 5.0 g of glycidol was added gradually, the heating and agitation was carried out for 1 hours, neutralized by adding hydrochloric acid and then the adduct of cinnamic acid and glycerin was obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
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Quantity
3 mL
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10 mg
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reactant
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Quantity
5 g
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0 (± 1) mol
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Reaction Step Six

Synthesis routes and methods V

Procedure details

4.35 g of trimethoxy cinnamic acid and 100 mg of sodium hydroxide were dissolved in 5 ml of DMSO, and the mixture was stirred and heated to 90° C. under a flow of N2 gas. Water in the system was removed under low pressure condition. 10 g of glycidol was added, heating and agitation was carried out for 3 hours, and then the adduct of cinnamic acid and glycerin was obtained.
Name
trimethoxy cinnamic acid
Quantity
4.35 g
Type
reactant
Reaction Step One
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100 mg
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propenoic acid, 3-phenyl-
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2-Propenoic acid, 3-phenyl-
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Reactant of Route 5
Reactant of Route 5
2-Propenoic acid, 3-phenyl-
Reactant of Route 6
Reactant of Route 6
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Citations

For This Compound
389
Citations
E Chebouat, B Dadamoussa… - … des Sciences et …, 2014 - platform.almanhal.com
The acids profile of the leaves of Ephedra alata growing in Algerian desert was studied by capillary gas chromatography-mass spectrometry (GC-MS). Fourteen acids were identified in …
Number of citations: 3 platform.almanhal.com
A Sagaya, AA Abdulrahaman - Sri Lankan Journal of Biology, 2023 - sljb.sljol.info
The genus Duranta belongs to the family Verbenaceae, which comprises 17 to 34 species (Troncoso, 1974; Sanders, 1984) of branched shrubs or little trees with a height of 1–3 m. …
Number of citations: 2 sljb.sljol.info
E Chebouat, N Gherraf, B Dadamoussa… - Der Pharmacia …, 2016 - researchgate.net
The Composition profile of the Dichloromethane extract of the leaves and Flowers of Ephedra alata growing in Algerian desert was studied by capillary gas chromatography-mass …
Number of citations: 7 www.researchgate.net
KS Pavithra, J Annadurai… - Biosciences …, 2022 - search.proquest.com
Objectives: To identify the potential targets which effectively bind with the Interleukin Receptor associated tyrosine kinase. Methods: We analysed the potential targets to be docked …
Number of citations: 2 search.proquest.com
H Xin-yao, MA Hui, W Xiao-ming… - … Product Research & …, 2009 - search.ebscohost.com
We collected flowery odour volatile, and took sampled questionnaire survey on it in Shanghai and analyzed its chemical composition by SPME and GC-MS. Results reflected over 66% …
Number of citations: 2 search.ebscohost.com
O Meth‐Cohn - Organic Syntheses, 2003 - Wiley Online Library
Transesterification of methyl esters of aromatic and α, β‐unsaturated acids with bulky alcohols:(−)‐menthyl cinnamate and (−)‐menthyl nicotinate product:(1R)‐(−)‐Menthyl …
Number of citations: 7 onlinelibrary.wiley.com
V Kumar, A Sharma, AK Thukral… - International Journal of …, 2016 - researchgate.net
Objectives: The plants have metabolites which can be used for medicinal and other uses. There is a need to analyze the plants for such phytochemicals. The present study was …
Number of citations: 9 www.researchgate.net
R Khattab, A Gaballa, S Zakaria, AA Ali… - Catrina: The …, 2012 - journals.ekb.eg
In this study, the phytochemical analysis of Avicennia marina and Rhizophora mucronata have been studied. Avicennia marina leaves, seeds, flowers, stems and Rhizophora …
Number of citations: 15 journals.ekb.eg
Y Subramaniam, R Subbiah, L Balan… - Journal of Pure and …, 2020 - go.gale.com
… fungal extract has been due to the presence of biocompounds such as cyclohexenone derivatives, cinnamic acid, isooxazoline 3-phenyl- benzodiazepine, 2- propenoic acid 3-phenyl-(E…
Number of citations: 5 go.gale.com
JC Jose, G Oyong, MD Ajero, I Chiong… - Malaysian Journal of …, 2020 - researchgate.net
Crescentia cujete L. is an evergreen tree that presents several medicinal and industrial applications. This study primarily aimed to present preliminary characterization of the fruit …
Number of citations: 4 www.researchgate.net

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